Home > Products > Screening Compounds P127693 > Dimethylaminomicheliolide
Dimethylaminomicheliolide - 1403357-81-2

Dimethylaminomicheliolide

Catalog Number: EVT-10907202
CAS Number: 1403357-81-2
Molecular Formula: C17H28NO3+
Molecular Weight: 294.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PAI-1 Inhibitor ACT001 is the fumarate salt form of the parthenolide derivative micheliolide (MCL), and an orally bioavailable guaianolide sesquiterpene lactone and inhibitor of the protease plasminogen activator inhibitor-1 (PAI-1), with potential immunomodulating and antineoplastic activities. Upon oral administration, PAI-1 inhibitor ACT001 targets and binds to PAI-1, thereby inhibiting the PAI-1/phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway. This induces apoptosis in and inhibits the proliferation, migration and invasion of tumor cells in which the PI3K/AKT pathway is overexpressed. In addition, ACT001 binds to and inhibits the activity of inhibitor of nuclear factor kappa-B kinase subunit beta (IKK-beta), thereby inhibiting nuclear factor kappa B (NF-kB) signaling. This leads to the downregulation of manganese superoxide dismutase (MnSOD) and induces the generation of reactive oxygen species (ROS). This induces G2/M phase arrest and tumor cell apoptosis. Also, ACT001 binds to and inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3), and reduces the expression of programmed death-ligand 1 (PD-L1). This may modulate the anti-tumor immune response. ACT001 may also affect tissue remodeling and cancer metabolism. PAI-1 plays a key role in the proliferation, migration, invasion and adhesion of cancer cells as well as multidrug resistance. It is highly expressed in certain tumors, such as gliomas. ACT001 is able to cross the blood-brain barrier (BBB).
Overview

Dimethylaminomicheliolide is a synthetic derivative of micheliolide, a natural product derived from the plant Micheliolide species. This compound has gained attention for its potential therapeutic applications, particularly in oncology and fibrosis treatment. Dimethylaminomicheliolide exhibits various biological activities, including anti-tumor and anti-inflammatory effects, which make it a subject of interest in pharmaceutical research.

Source

Dimethylaminomicheliolide is synthesized from micheliolide, which is found in plants such as Micheliolide species. The synthesis of dimethylaminomicheliolide has been reported in various studies, indicating its accessibility for research and potential therapeutic applications .

Classification

Dimethylaminomicheliolide belongs to the class of compounds known as sesquiterpene lactones. These compounds are characterized by their unique bicyclic structure and are known for their diverse biological activities, including cytotoxicity against cancer cells and modulation of inflammatory responses .

Synthesis Analysis

Methods

The synthesis of dimethylaminomicheliolide typically involves chemical modifications to the parent compound, micheliolide. Various methods have been reported in the literature for synthesizing this compound, often utilizing organic solvents and reagents to achieve the desired chemical transformations.

Technical Details

The synthesis process may include steps such as:

  • Functional Group Modification: Altering the functional groups on the micheliolide backbone to introduce dimethylamino groups.
  • Purification Techniques: Employing techniques such as column chromatography or recrystallization to isolate the final product.
  • Characterization: Utilizing spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of dimethylaminomicheliolide .
Molecular Structure Analysis

Structure

Dimethylaminomicheliolide features a complex molecular structure typical of sesquiterpene lactones. Its structural formula can be represented as follows:

C14H17N1O3C_{14}H_{17}N_{1}O_{3}

This indicates that the compound contains 14 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and three oxygen atoms.

Data

The molecular weight of dimethylaminomicheliolide is approximately 247.29 g/mol. The compound's specific structural characteristics contribute to its biological activity, influencing its interaction with various biological targets .

Chemical Reactions Analysis

Reactions

Dimethylaminomicheliolide undergoes several chemical reactions that can be leveraged for its therapeutic effects. Key reactions include:

  • Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, potentially modifying biological targets.
  • Hydrolysis: The lactone ring may undergo hydrolysis under certain conditions, affecting the compound's stability and activity.

Technical Details

The reactivity of dimethylaminomicheliolide can be influenced by factors such as pH, temperature, and the presence of catalysts or other reagents. These factors are crucial when considering the compound's application in biological systems .

Mechanism of Action

Process

Dimethylaminomicheliolide exerts its biological effects through multiple mechanisms:

  • Inhibition of Cell Proliferation: Research indicates that dimethylaminomicheliolide can suppress cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in cell growth .
  • Modulation of Inflammatory Responses: The compound has been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Data

Studies have demonstrated that treatment with dimethylaminomicheliolide leads to decreased expression of pro-inflammatory cytokines and increased autophagy markers, suggesting its role in regulating cellular stress responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dimethylaminomicheliolide is typically a yellowish oil or solid.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: The compound's stability can vary based on environmental conditions (e.g., light exposure, temperature).
  • Reactivity: Dimethylaminomicheliolide is reactive towards nucleophiles due to the presence of electrophilic centers within its structure.

Relevant data indicate that these properties are critical for determining the appropriate formulation and delivery methods for potential therapeutic applications .

Applications

Scientific Uses

Dimethylaminomicheliolide has several promising applications in scientific research:

  • Cancer Therapy: Its ability to inhibit tumor growth makes it a candidate for further development as an anti-cancer agent.
  • Fibrosis Treatment: Studies have shown that it may ameliorate peritoneal fibrosis by activating autophagy pathways .
  • Inflammation Modulation: The compound's anti-inflammatory properties suggest potential use in treating inflammatory diseases.
Synthetic Pathways and Derivative Development

Biogenetic Synthesis from Parthenolide Precursors

The biosynthetic origin of dimethylaminomicheliolide traces back to parthenolide, a germacranolide sesquiterpene lactone abundantly found in Tanacetum parthenium (feverfew). This natural product serves as the essential chemical scaffold for micheliolide production through a carefully orchestrated semisynthetic pathway. The conversion initiates with an acid-catalyzed transannular cyclization of parthenolide’s ten-membered germacranolide ring system. This intramolecular rearrangement yields the guaianolide core characteristic of micheliolide—a structural transformation involving the nucleophilic attack of the C4-C5 epoxide moiety onto the adjacent unsaturated lactone system. The reaction proceeds efficiently under mild conditions (typically using acetic acid or p-toluenesulfonic acid catalysts at ambient temperature), achieving exceptional yields exceeding 90% [1] [9].

This high-yielding process capitalizes on the inherent reactivity of parthenolide’s epoxide and α,β-unsaturated lactone functionalities, demonstrating the strategic utilization of natural product complexity for generating structurally advanced intermediates. Micheliolide itself can be isolated from Michelia champaca and Michelia compressa, but the semisynthetic route from parthenolide provides superior scalability and purity essential for pharmaceutical development [1] [9]. The resulting micheliolide structure preserves the crucial α-methylene-γ-lactone moiety—a key pharmacophore responsible for biological activity—while offering enhanced stability over parthenolide under physiological pH conditions [9].

Chemical Modifications for Enhanced Stability and Bioavailability

Despite micheliolide’s improved stability relative to parthenolide, its reactive exocyclic methylene group remains susceptible to nucleophilic attack by plasma proteins and glutathione, limiting its in vivo utility. Furthermore, its moderate hydrophobicity restricts aqueous solubility and biodistribution. To address these limitations, dimethylaminomicheliolide (DMAMCL, also designated ACT001) was developed as a bioreversible prodrug strategically engineered for controlled activation.

The pivotal chemical modification involves a Michael addition reaction between micheliolide’s exocyclic methylene group and dimethylamine. This reaction proceeds under mild conditions, typically employing dimethylamine hydrochloride with potassium carbonate as a base in dichloromethane, followed by purification and conversion to the pharmaceutically acceptable fumarate salt (DMAMCL·C₄H₄O₄) [2] [9]. This transformation neutralizes the highly electrophilic carbon, substantially reducing non-specific reactivity and enhancing plasma stability. Crucially, DMAMCL undergoes pH-dependent hydrolysis in physiological fluids (plasma pH ~7.4), regenerating active micheliolide over approximately 8 hours. This sustained release profile maintains therapeutically relevant concentrations while minimizing peak-related toxicity [2] [3] [9]. Pharmacokinetic studies in rodent models confirmed DMAMCL’s significantly enhanced blood-brain barrier penetration compared to micheliolide, a critical advantage for targeting central nervous system malignancies like glioblastoma. Brain-to-plasma concentration ratios exceed unity, demonstrating preferential central accumulation [2] [3].

Beyond prodrug formation, strategic modifications at michaeliolide’s C4 hydroxyl group have yielded diverse derivatives with optimized properties. These include:

  • Etherification: Reaction with methyl iodide (CH₃I), benzyl bromide (C₆H₅CH₂Br), or methoxymethyl chloride (CH₃OCH₂Cl) generates methyl (compound 2), benzyl (3), and methoxymethyl (4) ethers, respectively [1].
  • Esterification: Employing acyl chlorides (RCOCl) or carboxylic acids (RCOOH) with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) yields esters (compounds 5-23) with variable R groups influencing lipophilicity and target engagement [1].

Table 1: Representative Micheliolide Derivatives via C4 Modification

DerivativeC4 Modification TypeChemical Group IntroducedSynthetic Reagent
2EtherificationMethyl (-CH₃)Methyl iodide (CH₃I)
3EtherificationBenzyl (-CH₂C₆H₅)Benzyl bromide (C₆H₅CH₂Br)
4EtherificationMethoxymethyl (-CH₂OCH₃)Methoxymethyl chloride (MOMCl)
5-10, 13-16, 18-22EsterificationVariable acyl groups (e.g., acetyl, benzoyl)Corresponding acyl chloride / Carboxylic acid + DCC/DMAP
23Triazole-linked ester1,2,3-Triazole-hexanoateClick chemistry (CuAAC) [1]

These modifications modulate molecular polarity, metabolic stability, and cell membrane permeability without necessarily compromising the core pharmacophore activity. X-ray crystallographic analysis of DMAMCL confirms its orthorhombic crystal structure (space group P2₁2₁2₁) featuring an intramolecular hydrogen bond (O-H···O) between the C9 hydroxyl and the lactone carbonyl oxygen (graph-set motif S(6)), and a trans-fused ring junction contributing to conformational stability [6] [10].

Structural-Activity Relationships of Micheliolide Analogs

Systematic evaluation of micheliolide derivatives has revealed critical structure-activity relationship (SAR) determinants governing potency, particularly against drug-resistant cancer phenotypes. Retention of the intact α-methylene-γ-lactone (or its protected prodrug form) is paramount for anticancer activity, as this electrophilic moiety enables covalent modification of key cysteine residues in target proteins like pyruvate kinase M2 (PKM2) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) [3] [5].

Modifications at the C4 hydroxyl position profoundly influence activity profiles. Extensive profiling against acute myeloid leukemia (AML) cell lines, including multi-drug resistant (HL-60/A) and leukemic progenitor/stem-like (KG-1a) models, demonstrates that while C4 modification often reduces in vitro cytotoxicity relative to micheliolide (1, IC₅₀ = 5.5 µM in HL-60), several derivatives retain significant potency against resistant cells:

  • C4 Esters: Compound 16 (C4 chloroacetate ester) exhibits enhanced potency against HL-60 (IC₅₀ = 2.8 µM) and maintains activity against HL-60/A (IC₅₀ = 4.2 µM) and KG-1a (IC₅₀ = 7.5 µM). Crucially, its fold-change in IC₅₀ between parental HL-60 and resistant KG-1a cells is only 2.7, compared to a 20-fold reduction for doxorubicin, indicating superior ability to overcome drug resistance [1].
  • C4 Ethers: Methoxymethyl ether derivative 4 retains good activity (IC₅₀ = 3.5 µM in HL-60, 6.2 µM in HL-60/A). In contrast, bulkier groups like benzyl (3) lead to reduced potency (IC₅₀ = 16.7 µM in HL-60) [1].
  • Polar Chain Extensions: Compound 23, featuring a triazole-linked hexanoate ester at C4 synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), shows moderate activity (IC₅₀ = 8.1 µM in HL-60, 10.8 µM in HL-60/A, 10.5 µM in KG-1a) [1].

Properties

CAS Number

1403357-81-2

Product Name

Dimethylaminomicheliolide

IUPAC Name

[(3R,3aS,9R,9aS,9bS)-9-hydroxy-6,9-dimethyl-2-oxo-3,3a,4,5,7,8,9a,9b-octahydroazuleno[4,5-b]furan-3-yl]methyl-dimethylazanium

Molecular Formula

C17H28NO3+

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C17H27NO3/c1-10-5-6-12-13(9-18(3)4)16(19)21-15(12)14-11(10)7-8-17(14,2)20/h12-15,20H,5-9H2,1-4H3/p+1/t12-,13-,14-,15-,17+/m0/s1

InChI Key

ZPBIJIIQXPRJSS-WNZSCWOMSA-O

Canonical SMILES

CC1=C2CCC(C2C3C(CC1)C(C(=O)O3)C[NH+](C)C)(C)O

Isomeric SMILES

CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)[C@@H](C(=O)O3)C[NH+](C)C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.